molecular formula C6H6BrClN2 B13566681 3-Bromo-6-chloro-5-methylpyridin-2-amine CAS No. 1823967-44-7

3-Bromo-6-chloro-5-methylpyridin-2-amine

Cat. No.: B13566681
CAS No.: 1823967-44-7
M. Wt: 221.48 g/mol
InChI Key: VRFVMNCZNMGFDC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, featuring bromine, chlorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-methylpyridin-2-amine typically involves halogenation and amination reactions. One common method is the bromination of 6-chloro-5-methylpyridin-2-amine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-5-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 5-Bromo-6-chloropyridin-2-amine
  • 2-Amino-5-bromopyridine
  • 3,5-Dibromopyridine
  • 2,6-Dibromopyridine

Uniqueness

3-Bromo-6-chloro-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1823967-44-7

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-6-chloro-5-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3,(H2,9,10)

InChI Key

VRFVMNCZNMGFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)Br

Origin of Product

United States

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